1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene
Description
1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene is a halogenated aromatic compound characterized by bromine atoms at positions 1 and 3, a fluorine atom at position 2, and a difluoromethoxy (-OCHF₂) group at position 2. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. For example, similar compounds like 4-bromo-1-(difluoromethoxy)-2-fluorobenzene are synthesized via nucleophilic substitution using sodium chlorodifluoroacetate and potassium carbonate under nitrogen .
Properties
IUPAC Name |
1,3-dibromo-4-(difluoromethoxy)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3O/c8-3-1-2-4(13-7(11)12)5(9)6(3)10/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXIXHOAZWHLOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 4-difluoromethoxy-2-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired positions.
Industrial Production Methods
On an industrial scale, the production of 1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura coupling, where it reacts with arylboronic acids to form biaryl compounds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc in acetic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically employed in cross-coupling reactions.
Reduction Reactions: Zinc powder in acetic acid is a common reducing agent for dehalogenation reactions.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are the major products formed in Suzuki-Miyaura coupling reactions.
Reduction Reactions: The major product is the corresponding hydrogenated benzene derivative.
Scientific Research Applications
1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with therapeutic properties.
Chemical Biology: It is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing effects of the bromine and fluorine atoms. This activation facilitates nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent Positioning and Electronic Effects
The reactivity and physicochemical properties of halogenated aromatics are heavily influenced by substituent positions and electronic effects. Below is a comparison with key analogs:
1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene
- Molecular Formula : C₇H₃Br₂F₃O
- Molecular Weight : ~329.91 g/mol
- Substituents : 1,3-Br; 2-F; 4-OCHF₂
- Key Properties: The electron-withdrawing difluoromethoxy group (-OCHF₂) deactivates the benzene ring, directing electrophilic substitutions to meta/para positions relative to existing substituents. Bromine atoms enhance molecular weight and polarizability, increasing boiling points compared to mono-brominated analogs.
4-Bromo-1-(difluoromethoxy)-2-fluorobenzene ()
- Molecular Formula : C₇H₄BrF₃O
- Molecular Weight : 237.01 g/mol
- Substituents : 4-Br; 1-OCHF₂; 2-F
- Key Differences :
1-Bromo-2-(difluoromethoxy)-4-fluoro-benzene ()
- Molecular Formula : C₇H₄BrF₃O
- Molecular Weight : 237.01 g/mol
- Substituents : 1-Br; 2-OCHF₂; 4-F
- Reactivity : Used in Suzuki-Miyaura coupling with bis(pinacol)diboron, highlighting its utility in forming carbon-boron bonds for cross-coupling reactions .
Biological Activity
1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene is a halogenated aromatic compound that has garnered attention in recent years due to its potential biological activities. This article focuses on its biological properties, mechanisms of action, and relevant case studies that highlight its significance in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The molecular formula of 1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene is C7H3Br2F3O. The compound features multiple halogen substituents that influence its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C7H3Br2F3O |
| Molecular Weight | 295.91 g/mol |
| IUPAC Name | 1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene |
Mechanisms of Biological Activity
1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene exhibits biological activity primarily through its interactions with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways. For instance, studies have indicated that similar compounds can inhibit phospholipase A2, which is involved in inflammatory processes .
- Receptor Binding : The halogen substituents may enhance binding affinity to various receptors, potentially modulating signaling pathways that affect cell proliferation and apoptosis.
Case Studies and Research Findings
Research has explored the biological activity of 1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene in various contexts:
- Antimicrobial Activity : In vitro studies have demonstrated that the compound exhibits significant antimicrobial properties against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
- Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. This effect is likely mediated through the activation of caspase pathways .
- Herbicidal Activity : Similar compounds have been reported to possess herbicidal activity, making 1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene a candidate for agricultural applications. Its structural similarity to known herbicides suggests potential efficacy against specific weed species.
Comparative Analysis
When comparing 1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene with other halogenated aromatic compounds, it is essential to consider their biological activities:
| Compound | Antimicrobial Activity | Anticancer Activity | Herbicidal Activity |
|---|---|---|---|
| 1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene | Moderate | Promising | Yes |
| 1-Bromo-4-chloro-2-fluoro-3-methylsulfanylbenzene | Low | Moderate | Yes |
| 2,6-Dibromo-4-(2-ethyl-1-benzofuran-3-carbonyl)phenol | High | Low | No |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
